Truxillic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

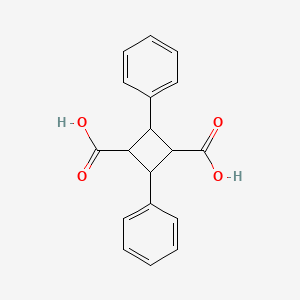

2,4-diphenylcyclobutane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)16(18(21)22)14(15)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFRRFLKWRIKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(C2C(=O)O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196252, DTXSID501316746 | |

| Record name | Truxillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Truxillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4462-95-7, 490-20-0 | |

| Record name | Truxillic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4462-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cocaic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Truxillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004462957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC103001 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Truxillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Truxillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diphenylcyclobutane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COCAIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/821BB4R21V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Strategies for Truxillic Acid

Photochemical Dimerization Reactions

The cornerstone of truxillic acid synthesis lies in the photochemical dimerization of cinnamic acid derivatives. This reaction involves the formation of a cyclobutane (B1203170) ring from two cinnamic acid molecules, leading to various stereoisomers of this compound. The specific isomer obtained is highly dependent on the reaction conditions, including the physical state of the reactants and the method of photo-excitation.

[2+2] Photocycloaddition of Cinnamic Acid Derivatives

The most prevalent method for synthesizing this compound is the [2+2] photocycloaddition of cinnamic acid. rsc.org This reaction can be initiated either by direct excitation of the cinnamic acid or through the use of a photosensitizer. rsc.org The dimerization can proceed through a stepwise radical-mediated process or a concerted photocycloaddition upon UV irradiation. rsc.org The resulting this compound scaffolds can possess up to four stereocenters, giving rise to eleven possible diastereomers. rsc.org

The photodimerization of cinnamic acid in the solid state is a classic example of a topochemical reaction, where the crystal structure of the reactant dictates the stereochemistry of the product. nih.govacs.org According to Schmidt's topochemical principles, for a [2+2] photodimerization to occur in the solid state, the reactive double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. acs.org The crystal packing of neighboring molecules, rather than the intrinsic reactivity of the olefin, governs the regioselectivity of the reaction. rsc.org

In the case of α-trans-cinnamic acid, the molecules are arranged in a head-to-tail manner within the crystal lattice, which predisposes them to form α-truxillic acid upon photoirradiation. nih.gov This solid-state reaction has been extensively studied using techniques such as solid-state NMR and X-ray diffraction to understand its kinetics and mechanism. nih.govacs.orgnih.gov The kinetics of this transformation can often be described by the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model, which characterizes reactions that proceed via nucleation and subsequent growth of the product phase within the reactant crystal. nih.govesrf.fr Studies have shown that this reaction typically follows one-dimensional growth with a decreasing nucleation rate. nih.gov

During the solid-state [2+2] photocycloaddition of α-trans-cinnamic acid, a phase transition has been observed. nih.govacs.org Initially, a metastable polymorph of α-truxillic acid (P2(1)/n) is formed within the cinnamic acid crystal. nih.govacs.org As the reaction progresses, a phase transition occurs, converting the initial polymorph to the more stable C2/c polymorph of α-truxillic acid. nih.govacs.org This transformation is influenced by the changing packing energy of the mixed crystal of cinnamic and truxillic acids. nih.gov

| Parameter | Description | Source |

| Reaction Type | Topochemical [2+2] Cycloaddition | nih.govacs.org |

| Reactant | α-trans-cinnamic acid | nih.gov |

| Product | α-truxillic acid | nih.gov |

| Topochemical Rule | Reacting double bonds parallel and < 4.2 Å apart | acs.org |

| Kinetic Model | Johnson, Mehl, Avrami, and Kolmogorov (JMAK) | nih.govesrf.fr |

| Growth Dimensionality | One-dimensional | nih.gov |

| Observed Phenomenon | Phase transition of α-truxillic acid product | nih.govacs.org |

While solid-state photodimerization offers excellent stereochemical control, the [2+2] photocycloaddition of cinnamic acid derivatives can also be performed in solution. However, solution-state reactions often lead to a complex mixture of products due to competing cis-trans isomerization of the double bond. digitellinc.com The lack of pre-organization of the reactant molecules in solution makes it challenging to achieve the high selectivity observed in the solid state. To overcome this, template-directed approaches have been developed to control the regio- and diastereoselectivity of the photodimerization in solution. bilkent.edu.tr

Direct excitation involves the absorption of a photon by the cinnamic acid molecule itself, promoting it to an excited state (S1) from which the cycloaddition reaction occurs. rsc.org This method typically requires high-energy light (wavelengths less than 370 nm) to initiate the photoreaction. rsc.org Direct excitation of cinnamic acid derivatives is a facile route for the synthesis of this compound and its isomers. rsc.org Notably, selective direct excitation in the solid state has been utilized to access β- and δ-truxinate monomers, demonstrating that the reaction outcome can be controlled by the excitation conditions. rsc.org

An alternative to direct excitation is the use of a photosensitizer. In this approach, a sensitizer (B1316253) molecule absorbs the light and then transfers the energy to the cinnamic acid molecule, promoting it to an excited triplet state. This triplet-state molecule can then react with a ground-state cinnamic acid molecule to form the cyclobutane ring. nih.gov Photosensitized [2+2] cycloadditions often proceed via a stepwise mechanism, which can lead to the formation of multiple enantio- and diastereomeric products. nih.gov The choice of sensitizer and reaction conditions can influence the product distribution.

Interestingly, the dimerization of cinnamic acid to this compound can also be induced by X-rays. esrf.frresearchgate.netresearchgate.net This phenomenon was observed during in situ studies using nonresonant inelastic X-ray scattering spectroscopy. researchgate.netresearchgate.net The time-evolution of the carbon core-electron excitation spectra revealed that X-rays can induce both the dimerization of α-trans-cinnamic acid to α-truxillic acid on a short timescale and subsequent disintegration on a longer timescale. researchgate.net Kinetic analysis suggests that the X-ray induced dimerization proceeds more homogeneously throughout the crystal in contrast to the nucleation and growth mechanism observed with UV light. esrf.frresearchgate.net

| Excitation Method | Mechanism | Key Features |

| Direct Excitation | Absorption of light by cinnamic acid to reach an excited singlet state (S1). | Requires high-energy UV light (< 370 nm). rsc.org |

| Photosensitization | Energy transfer from an excited photosensitizer to cinnamic acid, forming a triplet state. | Proceeds via a stepwise mechanism, potentially leading to multiple isomers. nih.gov |

| X-ray Induction | Interaction of X-rays with core electrons of cinnamic acid. | Proceeds homogeneously, in contrast to UV-induced reaction. esrf.frresearchgate.net |

Non-Photocatalytic Synthetic Routes for this compound

While photocycloaddition is the most common route to truxillic acids, alternative non-photocatalytic methods are also being explored to achieve specific stereochemical outcomes and to synthesize complex derivatives.

A sophisticated, multi-step strategy has been developed that combines ortho-palladation with photocycloaddition to synthesize specific this compound derivatives. flowphotochem.eu This method involves the regioselective C-H bond activation of a substrate, such as a (Z)-4-arylidene-5(4H)-oxazolone, using a palladium catalyst like Palladium(II) acetate. researchgate.net The resulting orthopalladated complex then undergoes a [2+2] photodimerization. This sequential approach allows for the synthesis of ε-diaminothis compound derivatives with high stereoselectivity. flowphotochem.eu The use of flow chemistry for the photodimerization step further enhances the efficiency of this strategy. flowphotochem.eu

Oxazolones (or azlactones) serve as versatile precursors for the synthesis of truxillic and truxinic acid derivatives. nih.govresearchgate.net The irradiation of 4-arylidene-5(4H)-oxazolones can lead to various cyclobutane structures. nih.govresearchgate.net Direct irradiation often results in 1,3-coupling and the epsilon isomer of the corresponding diaminothis compound. nih.gov However, by employing photosensitizers, the reaction pathway can be altered. For example, using a ruthenium-based photosensitizer can lead to 1,2-coupling and the mu-isomer, while an organic photosensitizer can yield the zeta-isomer. nih.govresearchgate.net This highlights the tunability of the reaction to achieve different stereochemical outcomes. This "azirine/oxazolone (B7731731) method" is particularly useful for introducing specific amino acid units into the final structure. nih.gov

Enantioselective Synthesis Strategies for this compound

The synthesis of specific stereoisomers of this compound presents a significant challenge due to the presence of four stereocenters in the cyclobutane core. Enantioselective synthesis, the ability to produce a single, desired enantiomer of a chiral compound, is of paramount importance, particularly in the synthesis of natural products and biologically active molecules where stereochemistry dictates function. The primary method for synthesizing the this compound scaffold is the [2+2] photocycloaddition of cinnamic acid derivatives. However, controlling the enantioselectivity of this photochemical reaction has been a long-standing problem, as classical methods often yield racemic mixtures of various diastereomers. nih.govacs.org

Recent advancements have focused on asymmetric catalysis to guide the stereochemical outcome of the photocycloaddition, enabling the synthesis of enantioenriched truxinate natural products. nih.gov A leading strategy involves the use of chiral catalysts to create a chiral environment around the reacting molecules, influencing the facial selectivity of the cycloaddition.

Catalytic Enantioselective [2+2] Photocycloadditions

A powerful and modern approach to enantioselective this compound synthesis is the use of chiral catalysts to control the [2+2] photocycloaddition of cinnamic acid precursors. researchgate.net This method avoids the need to install and later remove a chiral auxiliary. Groundbreaking work has demonstrated that chiral Brønsted acids, particularly BINOL-derived chiral phosphoric acids (CPAs) and N-triflyl phosphoramides, can effectively catalyze these reactions with high levels of stereocontrol. nih.govnih.gov

The strategy operates on a principle known as "chromophore activation". thieme-connect.comspringernature.com The chiral acid catalyst protonates a basic site on the cinnamic acid derivative, such as a C-cinnamoyl imidazole (B134444). nih.gov This protonation forms a catalyst-substrate complex which results in a bathochromic shift (a shift to a longer wavelength) in the substrate's UV-Vis absorption spectrum. nih.govspringernature.com By using a light source with a carefully selected wavelength, it is possible to selectively excite only the catalyst-bound substrate, leaving the unbound substrate in its ground state. This selective excitation ensures that the cycloaddition proceeds primarily through the chiral catalyst-templated pathway, leading to high enantioselectivity. nih.gov

This methodology has been successfully applied to the enantioselective synthesis of several complex truxinate natural products:

δ-Truxinic Acid: The parent member of the truxinate family can be synthesized in high yield and stereochemical purity using this method. nih.gov

Barbarumamide C: A δ-truxinate found in goji berries was synthesized using a C-cinnamoyl imidazole derived from piperonal. The key photocycloaddition step proceeded with a 92% yield, a diastereomeric ratio (d.r.) of >20:1, and 99% enantiomeric excess (e.e.). nih.gov

Nigramide R: A three-step enantioselective synthesis was developed for this pseudodimeric truxinate, a significant improvement over previous eight-step racemic syntheses. nih.govthieme-connect.com

Piperarborenine D: This cytotoxic pseudodimeric truxinate was synthesized via an enantioselective heterodimerization, yielding the β-truxinate product in 81% yield, 6:1 d.r., and 99% e.e. nih.govacs.org

Isatiscycloneolignan A: The precursor for this neuroprotective δ-truxinate was formed in 65% yield and 85% e.e. thieme-connect.comacs.org

The research findings below highlight the effectiveness of this catalytic enantioselective strategy.

Table 1. Enantioselective Synthesis of Truxinate Precursors via Chiral Brønsted Acid Catalysis

| Target Product Precursor | Substrate Type | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Barbarumamide C | C-cinnamoyl imidazole (homodimerization) | 92% | >20:1 | 99% | nih.gov |

| Piperarborenine D | C-cinnamoyl imidazoles (heterodimerization) | 81% | 6:1 | 99% | nih.govacs.org |

| Nigramide R | C-cinnamoyl imidazoles (heterodimerization) | 98% | 6:1 | 99% | thieme-connect.com |

| Isatiscycloneolignan A | C-cinnamoyl imidazole from sinapic acid (homodimerization) | 65% | Not Reported | 85% | acs.org |

| Benzyl-δ-truxinate | C-cinnamoyl imidazole (homodimerization) | High-yielding, highly enantioselective, diastereoselective, and regioselective | nih.gov |

Chiral Auxiliary-Based Strategies

Another established approach in asymmetric synthesis is the use of a chiral auxiliary. rroij.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. researchgate.net

In the context of this compound synthesis, this strategy would involve covalently attaching a chiral molecule (the auxiliary) to a cinnamic acid derivative. The inherent chirality of the auxiliary would then direct the [2+2] photocycloaddition, favoring the formation of one diastereomer of the product over others. Steric hindrance or directing electronic effects imposed by the auxiliary would bias the approach of the second cinnamic acid unit, thereby controlling the formation of the new stereocenters on the cyclobutane ring. wikipedia.org

Common chiral auxiliaries are often derived from readily available natural products like amino acids, terpenes, or alkaloids. researchgate.net For example, Evans oxazolidinones and Oppolzer's sultam are well-known auxiliaries used in a variety of asymmetric transformations. wikipedia.org Following the photocycloaddition, the this compound derivative would be cleaved from the auxiliary to yield the enantiomerically enriched final product. While this represents a theoretically sound and powerful strategy, specific applications detailing the use of chiral auxiliaries for the express purpose of enantioselective this compound synthesis via photocycloaddition are not as extensively documented in recent literature as catalytic methods.

Stereochemical Investigations and Isomerism of Truxillic Acid

Diastereomeric Forms of Truxillic Acids

Truxillic acid can exist as five primary stereoisomers: alpha (α), gamma (γ), epsilon (ε), peri-, and epi-truxillic acid. wikipedia.orgdrugfuture.com All five of these isomers are achiral; α-truxillic acid possesses a center of symmetry, while the other four have planes of symmetry. stackexchange.com The cyclobutane (B1203170) carbons in these molecules are considered stereogenic units, as the inversion of stereochemistry at any of these carbons leads to a different stereoisomer. stackexchange.com

| Isomer Name | Alternate Name(s) | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|

| α-Truxillic Acid | g-Isatropaic acid, Cocaic acid | 284-285 | Centrosymmetric, formed from head-to-tail dimerization of α-cinnamic acid. drugfuture.commdpi.comfigshare.com |

| ε-Truxillic Acid | b-Cocaic acid | 192 | Prepared by the fusion of α-truxillic acid with potassium hydroxide (B78521). drugfuture.com |

| γ-Truxillic Acid | e-Isatropaic acid | 228 | Formed by heating γ-truxillic anhydride (B1165640) with alkali. drugfuture.com |

| peri-Truxillic Acid | h-Truxillic acid | 266 | Prepared from γ-truxillic anhydride via the peri-anhydride. drugfuture.com |

| epi-Truxillic Acid | - | 285-287 | Prepared by boiling peri-truxillic acid with sodium hydroxide. drugfuture.com |

Alpha-truxillic acid (α-truxillic acid), also known as cocaic acid, is a prominent and well-studied isomer. wikipedia.orgdrugfuture.com It is formed through the photodimerization of two molecules of α-trans-cinnamic acid. This reaction is a classic example of a topochemical conversion, where the stereochemistry of the product is dictated by the arrangement of the reactant molecules in the crystal lattice. nih.gov Specifically, the α-polymorph of cinnamic acid features a head-to-tail packing of molecules, which upon irradiation, yields the centrosymmetric α-truxillic acid. mdpi.comfigshare.com The synthesis can be achieved by irradiating cinnamic acid in water or via solvent-free photocatalyzed cyclodimerization. drugfuture.comresearchgate.net The structure of α-truxillic acid has been confirmed through various methods, including single-crystal X-ray analysis, which reveals its centrosymmetric nature. figshare.com However, solid-state NMR studies have shown that asymmetric hydrogen bonds can distort this local symmetry in the crystal. figshare.com

Epsilon-truxillic acid (ε-truxillic acid) is another of the five main stereoisomers. wikipedia.org It can be prepared by the fusion of α-truxillic acid with potassium hydroxide. drugfuture.com Structurally, it is a diastereomer of the other truxillic acids, differing in the relative orientation of the phenyl and carboxyl groups on the cyclobutane ring. wikipedia.orgdoubtnut.com

The remaining three stereoisomers are peri-, epi-, and gamma-truxillic acid.

Gamma-truxillic acid (γ-truxillic acid) is obtained by reacting γ-truxillic anhydride, which is prepared from α-truxillic acid and acetic anhydride, with an alkali solution. drugfuture.comnih.gov

Peri-truxillic acid is synthesized by heating γ-truxillic anhydride at low pressure to form the peri-anhydride, which is then converted to the acid form. drugfuture.com

Epi-truxillic acid can be prepared by boiling peri-truxillic acid with an excess of 10% sodium hydroxide solution. drugfuture.com

Regioselectivity in Dimerization: Head-to-Tail vs. Head-to-Head Topologies

The photodimerization of cinnamic acid can lead to two different regioisomers depending on the relative orientation of the monomer units: truxillic acids and truxinic acids. mdpi.com

Head-to-Tail (HTT) Dimerization : This arrangement leads to the formation of truxillic acids, where the phenyl groups are on the C-2 and C-4 carbons of the cyclobutane ring, and the carboxyl groups are on the C-1 and C-3 carbons. mdpi.comrsc.org This is the result of the dimerization of two cinnamic acid molecules where the "head" (carboxyl group) of one molecule aligns with the "tail" (phenyl group) of the other. mdpi.com The α-polymorph of cinnamic acid exhibits this head-to-tail packing, and its irradiation exclusively yields α-truxillic acid. mdpi.com

Head-to-Head (HTH) Dimerization : This orientation results in truxinic acids, where the two phenyl groups are on adjacent carbons (e.g., C-1 and C-2) and the two carboxyl groups are on the other two adjacent carbons (C-3 and C-4) of the cyclobutane ring. mdpi.comwikipedia.org This occurs when the β-polymorph of cinnamic acid, which has a head-to-head packing arrangement, is irradiated. mdpi.com

The regioselectivity of the solid-state reaction is therefore highly dependent on the specific crystalline form of the starting cinnamic acid. mdpi.comnih.gov

Control of Stereochemistry and Regioselectivity through Crystal Engineering

The ability to control the stereochemical and regiochemical outcome of the cinnamic acid photodimerization is a cornerstone of crystal engineering. This control is based on the topochemical principles established by G. M. J. Schmidt, which state that for a [2+2] cycloaddition to occur in the solid state, the double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å. mdpi.com

The different crystal packing arrangements of cinnamic acid, known as α-, β-, and γ-types, directly influence the dimerization product:

α-Type Packing : Characterized by a head-to-tail arrangement of molecules, this form yields α-truxillic acid upon irradiation. mdpi.com This is the most thermodynamically stable polymorph.

β-Type Packing : Features a head-to-head arrangement, leading to the formation of β-truxinic acid. mdpi.com This polymorph is metastable and can convert to the α-form over time, often resulting in a mixture of products upon irradiation. mdpi.com

γ-Type Packing : In this arrangement, the molecules are not suitably aligned for dimerization (the distance between double bonds is greater than 4.7 Å), and thus, this form is photostable. mdpi.comthieme-connect.com

Researchers can manipulate the crystallization conditions to favor the formation of a specific polymorph. For instance, slow crystallization from aqueous alcohol tends to produce the α-form, while rapid precipitation can result in the metastable β-form. nih.gov Furthermore, cocrystal engineering, where cinnamic acid is crystallized with another molecule (a coformer), can be used to direct the molecular arrangement in the solid state and thus control the photoreaction's outcome. acs.org This approach has been used to render otherwise photostable derivatives photoactive or to direct the reaction towards a specific regioisomer that is not typically formed. acs.org Supramolecular templates and coordination to metals have also been explored as strategies to pre-organize the reactant molecules and control the stereochemistry of the resulting cyclobutane product. rsc.orgnih.gov

| Polymorph | Molecular Packing | Photodimerization Product | Stability |

|---|---|---|---|

| α-Polymorph | Head-to-Tail (HTT) | α-Truxillic Acid | Stable. |

| β-Polymorph | Head-to-Head (HTH) | β-Truxinic Acid | Metastable. |

| γ-Polymorph | Unfavorable for reaction | Photostable (No reaction). mdpi.com | - |

Reaction Mechanisms and Kinetics in Truxillic Acid Formation

Topochemical Principles and Schmidt's Rules for Solid-State Reactions

The formation of truxillic acids in the solid state is governed by topochemical principles, which state that reactions in crystals occur with minimum atomic and molecular movement. miami.edumdpi.com G.M.J. Schmidt's pioneering work on the photodimerization of cinnamic acids established key topochemical rules for solid-state [2+2] cycloadditions. nih.govacs.orgnih.govniscpr.res.in According to Schmidt's rules, for a [2+2] photocycloaddition to occur in the solid state, the reactive double bonds of adjacent molecules should be parallel and the distance between their centers should be less than approximately 4.2 Å. nih.govmdpi.comniscpr.res.inacs.orgnih.gov This pre-alignment in the crystal lattice facilitates the concerted formation of the cyclobutane (B1203170) ring upon photoexcitation. nih.govmdpi.com

Different crystal packings of cinnamic acid derivatives can lead to the formation of different photodimers, such as -truxillic acid (head-to-tail dimerization) or -truxinic acid (head-to-head dimerization), or even result in no reaction if the molecular arrangement is not favorable. miami.edu For instance, the -form of trans-cinnamic acid, where the double bonds are arranged head-to-tail with distances typically between 3.6 and 4.1 Å, yields -truxillic acid upon irradiation. miami.edursc.org Conversely, other polymorphs or derivatives with double bond distances greater than 4.2 Å may be unreactive or yield different products. nih.govacs.orgwits.ac.za While Schmidt's rules provide a strong predictive framework, exceptions exist, highlighting the complexity of solid-state reactivity influenced by factors beyond simple geometric criteria. nih.govnih.gov

Mechanistic Pathways of [2+2] Cycloaddition

The [2+2] cycloaddition reaction leading to truxillic acid involves the formation of a four-membered cyclobutane ring from two alkene double bonds. wikipedia.orgnsf.gov In the solid state, this reaction is typically initiated by photoexcitation of the cinnamic acid monomer. nih.govrsc.org The mechanism can involve direct excitation of the starting material or proceed via a photosensitizer. rsc.org

For cinnamic acid derivatives, direct excitation leads to the S1 excited state, followed by intersystem crossing (ISC) to the triplet state (T1). rsc.org The triplet excited state, possessing radical character, is often implicated in the photodimerization process, particularly in chalcones. mdpi.com The reaction is not necessarily a concerted reaction in the solid state but is under topological control dictated by the crystal packing. mdpi.com The pre-orientation of the reacting alkenes in the crystal lattice, as described by topochemical principles, steers the reaction towards specific regio- and stereoisomers. niscpr.res.innih.gov

The dimerization of trans-cinnamic acid to -truxillic acid involves the head-to-tail coupling of two trans-cinnamic acid molecules. wikipedia.orgcaymanchem.com This specific coupling is favored in crystal structures where the reactive double bonds are aligned in a parallel fashion with appropriate separation and orientation. nih.govrsc.org The reaction in the solid state can proceed with minimal atomic motion, leading to a single-crystal-to-single-crystal transformation in some cases, although heterogeneous transformations are also observed. acs.orgnih.govacs.org

Kinetic Studies of this compound Photodimerization

Kinetic studies of the solid-state photodimerization of cinnamic acid to this compound provide insights into the reaction pathway and rate-limiting steps. Unlike reactions in solution, solid-state reaction kinetics are significantly influenced by the crystal environment, including molecular packing, crystal defects, and the formation and growth of the product phase. wits.ac.zaontosight.airesearchgate.net

Studies using techniques like solid-state NMR have been employed to monitor the conversion of -trans-cinnamic acid to -truxillic acid over time. nih.govacs.orgresearchgate.net These studies often reveal kinetics that deviate from simple first-order models typical of homogeneous reactions. acs.orgrsc.org

Johnson-Mehl-Avrami-Kolmogorov (JMAK) Model Application

The Johnson-Mehl-Avrami-Kolmogorov (JMAK) model is frequently applied to describe the kinetics of solid-state phase transformations, including photodimerization reactions in crystals. acs.orgrsc.orgresearchgate.net The JMAK model is based on a geometrical nucleation and growth mechanism. wits.ac.zaresearchgate.net The general equation for JMAK analysis is typically expressed as:

where:

is the fraction of product formed at time .

is the growth rate constant.

is the Avrami exponent, which provides information about the dimensionality of the growth and the nature of the nucleation process. acs.org

Application of the JMAK model to the photodimerization of -trans-cinnamic acid to -truxillic acid has yielded Avrami exponents () in the range of 1.6-1.7. acs.orgresearchgate.net An Avrami exponent between 1 and 2 can indicate one-dimensional growth with a decreasing nucleation rate. acs.org This suggests that the reaction does not occur uniformly throughout the crystal but rather involves the formation and growth of product nuclei. wits.ac.zaacs.org

An example of JMAK fitting data for the photodimerization of -trans-cinnamic acid to -truxillic acid is shown below, illustrating the non-linear nature of the conversion over time. acs.org

| Time (min) | Fraction of -Truxillic Acid Formed |

| 0 | 0 |

| 20 | 0.15 |

| 40 | 0.35 |

| 60 | 0.55 |

| 80 | 0.70 |

| 100 | 0.80 |

| 120 | 0.88 |

Nucleation Rate and Growth Dimensionality Analysis

Analysis using the JMAK model allows for the determination of parameters related to nucleation and growth. The Avrami exponent () is particularly informative about the dimensionality of product growth and the nucleation rate. acs.orgresearchgate.net An exponent value around 1.6-1.7 for the -trans-cinnamic acid to -truxillic acid photodimerization suggests a mechanism that is not purely one-dimensional or two-dimensional, but rather falls in between, potentially indicating one-dimensional growth with a non-constant nucleation rate. acs.orgresearchgate.net

Nucleation, the initial formation of stable product particles within the reactant crystal, often begins at specific sites, such as surfaces or internal defects. wits.ac.za Following nucleation, the reaction proceeds at the interface between the reactant and product phases, leading to the growth of the nuclei. wits.ac.za The dimensionality of this growth (one, two, or three dimensions) is reflected in the Avrami exponent. acs.org A decreasing nucleation rate over time, combined with one-dimensional growth, aligns with an Avrami exponent between 1 and 2. acs.org

Influence of Crystal Defects and Surface Effects

Crystal defects and surface effects play a significant role in the kinetics and outcome of solid-state reactions, including the photodimerization of this compound precursors. wits.ac.zaontosight.airesearchgate.netcam.ac.uk Defects, such as dislocations or grain boundaries, can act as preferred sites for nucleation due to localized strain and altered molecular packing. researchgate.netcam.ac.uk The presence and nature of defects can influence the rate of nucleation and the subsequent growth of the product phase. wits.ac.zacam.ac.uk

Surface effects are also crucial, as reactions often initiate at the crystal surface where molecules have greater mobility and are more accessible to the exciting light. wits.ac.zacam.ac.ukacs.org The surface itself can be considered a planar imperfection. wits.ac.za The history of the solid, including its preparation and handling, can impact the surface area and the type and number of defects, consequently affecting the reaction rate. wits.ac.za Studies have indicated that reactivity can be strong at sites of surface defects. cam.ac.uk

Photochemical Reaction Dynamics and Photon Mechanisms

The solid-state photodimerization of cinnamic acid to form this compound is a photochemical reaction driven by the absorption of light. The reaction is initiated by the excitation of cinnamic acid molecules to higher energy states. rsc.org The specific excited state involved (singlet or triplet) and the dynamics of energy transfer and relaxation within the crystal lattice influence the reaction pathway and efficiency. mdpi.comrsc.org

Direct excitation of cinnamic acid derivatives typically leads to the singlet excited state (S1). rsc.org From the S1 state, intersystem crossing (ISC) to the triplet state (T1) can occur. rsc.org The triplet state is often considered the reactive species in the [2+2] cycloaddition of olefins like cinnamic acid derivatives, particularly in solid-state reactions where the constrained environment can favor triplet pathways. mdpi.comrsc.org The reaction proceeds through the formation of a diradical intermediate. rsc.org

The efficiency of the photodimerization is dependent on factors such as the wavelength and intensity of the irradiating light, as well as the absorption properties of the reactant and product. acs.org For instance, using light in the "tail" of the absorption band of cinnamic acid can lead to more homogeneous product formation throughout the crystal. buffalo.eduacs.org

The photochemical reaction dynamics in the solid state are distinct from those in solution due to the restricted molecular motion and the influence of the crystal lattice. nih.govacs.org The pre-alignment of molecules in the crystal facilitates the reaction by reducing the entropic barrier and promoting the interaction of reactive centers in the excited state. nih.govmdpi.com The reaction can also be influenced by the surrounding crystal environment, which can affect the lifetime and reactivity of the excited states.

While the primary mechanism involves the absorption of a single photon to initiate the reaction, studies have also explored two-photon photodimerization processes in solid-state systems like -trans-cinnamic acid to -truxillic acid, offering potential advantages in terms of light penetration and homogeneous product formation in single crystals. caymanchem.combuffalo.edu

One-Photon vs. Two-Photon Excitation Mechanisms

The photodimerization of trans-cinnamic acid can be initiated by both one-photon and two-photon excitation mechanisms. One-photon excitation typically uses UV light, which is strongly absorbed by the cinnamic acid crystals. acs.orgnih.gov This strong absorption can lead to a reaction primarily occurring at the crystal surface, potentially causing crystal disintegration. acs.orgdigitellinc.com

In contrast, two-photon excitation utilizes pulsed laser light with photon energies approximately half the energy of the required transition. buffalo.edubuffalo.edu This method offers advantages, such as improved penetration of light into the crystal and more homogeneous product formation throughout the bulk of the sample. buffalo.edubuffalo.edu Studies using 532 nm pulsed laser light have confirmed a two-photon mechanism in the single crystals of α-trans-cinnamic acid, evidenced by the quadratic dependence of the reaction rate on the laser intensity. buffalo.edunih.govacs.orgacs.orgresearchgate.net This homogeneous initiation is significant for studying reaction mechanisms in single crystals and can increase the likelihood of single-crystal to single-crystal transformations. buffalo.edubuffalo.edu

Role of Excited States in Dimerization Processes

The photodimerization of cinnamic acid derivatives proceeds through an excited state. helsinki.fi Upon absorption of light, trans-cinnamic acid derivatives are directly excited to the S₁ state. rsc.org These electronically excited alkene molecules are high-energy reactive intermediates. nih.gov The interaction between an excited molecule and a ground-state molecule in the crystal lattice leads to the formation of the cyclobutane ring characteristic of this compound. researchgate.net The spatial arrangement and orientation of the reacting molecules in the crystal lattice, governed by the topochemical principle, play a crucial role in determining the regioselectivity and diastereoselectivity of the dimerization and the specific this compound isomer formed. acs.orgksu.edu.saresearchgate.netnih.gov

Phase Transitions during Solid-State Reactions

The solid-state photodimerization of α-trans-cinnamic acid to α-truxillic acid can be accompanied by phase transitions within the crystal lattice. The reaction involves a significant structural change as the monomer molecules dimerize. buffalo.eduacs.org

Studies using solid-state ¹³C NMR and powder X-ray diffraction have detected unexpected phase transitions during the course of the reaction. nih.govacs.org Specifically, two different crystal polymorphs of α-truxillic acid (P2₁/n and C2/c) have been observed at different stages of the conversion. nih.govacs.org The P2₁/n polymorph appears to form initially and can exist in a solid solution with the parent cinnamic acid crystal. acs.org Midway through the reaction, a phase transition occurs, leading to the conversion of the metastable P2₁/n polymorph to the more stable C2/c polymorph of α-truxillic acid. nih.govacs.org This transition is influenced by the changing packing energy of the mixed crystal composed of cinnamic acid and this compound as the reaction progresses. nih.govacs.org

The kinetics of the solid-state photodimerization often deviate from simple first-order kinetics and can be described by models like the Johnson, Mehl, Avrami, and Kolmogorov (JMAK) model, which accounts for heterogeneous nucleation and growth. acs.orghelsinki.firesearchgate.netnih.gov This suggests that the reaction does not proceed uniformly throughout the crystal but rather involves the formation and growth of product domains. acs.orgbuffalo.eduresearchgate.net The change in the crystal lattice, such as a dramatic change in the monoclinic β-angle of the unit cell observed during the dimerization of α-trans-cinnamic acid, can improve π-orbital overlap between adjacent molecules, potentially increasing the reaction rate and influencing the kinetics. buffalo.edunih.govacs.org The JMAK model applied to this reaction indicates one-dimensional growth with a decreasing nucleation rate. acs.orgresearchgate.netnih.gov

Here is a summary of some kinetic parameters observed for the solid-state photodimerization of α-trans-cinnamic acid:

| Kinetic Model | Avrami Exponent (n) | Growth Dimensionality | Nucleation Rate | Reference |

| JMAK | 1.6-1.7 | One-dimensional | Decreasing | acs.orgresearchgate.netnih.gov |

| JMAK (Two-photon) | 1.43 | Not specified | Not specified | researchgate.net |

Advanced Structural Characterization and Spectroscopic Analysis of Truxillic Acid

X-ray Diffraction Studies (Single Crystal, Powder)

X-ray diffraction (XRD) is a cornerstone technique for the definitive structural elucidation of crystalline materials, including truxillic acid. Both single-crystal and powder XRD methods have been instrumental in understanding its three-dimensional structure and polymorphic variations.

Powder X-ray diffraction (PXRD) serves as a valuable tool for identifying crystalline phases and monitoring polymorphic transitions. researchgate.netchemicalbook.comnih.govresearchgate.netnih.gov It has been used to confirm the presence of both the P2(1)/n and C2/c phases of α-truxillic acid during its formation. researchgate.net The distinct diffraction patterns of each polymorph allow for their unambiguous identification in a given sample. researchgate.net

A notable finding is the observation of a phase transition during the solid-state reaction of α-trans-cinnamic acid. Initially, the metastable P2(1)/n polymorph of α-truxillic acid is formed, which then converts to the more stable C2/c polymorph as the reaction progresses. researchgate.net This transition is influenced by changes in the packing energy of the mixed crystal of cinnamic acid and this compound. researchgate.net

Below are the crystallographic data for a specific crystal structure of α-truxillic acid:

| Parameter | Value |

| Formula | C₁₈H₁₆O₄ |

| Space Group | P 1 21/n 1 |

| a | 5.6073 Å |

| b | 18.2810 Å |

| c | 7.6481 Å |

| α | 90° |

| β | 106.2288° |

| γ | 90° |

| Z | 4 |

Data sourced from PubChem CID 78213. nih.gov

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials like this compound. researchgate.netuah.edu It provides information on the local chemical environment of atomic nuclei, making it highly sensitive to polymorphism and the progress of solid-state reactions. researchgate.net

¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR

¹³C CP-MAS NMR is particularly effective for studying this compound. researchgate.net This technique has been used to monitor the solid-state [2+2] photocycloaddition of α-trans-cinnamic acid to α-truxillic acid as a function of irradiation time. researchgate.net The different polymorphs of α-truxillic acid exhibit distinct patterns in their ¹³C NMR spectra, which allows for their identification and quantification. researchgate.net

A key finding from ¹³C CP-MAS NMR studies is the clear differentiation between the P2(1)/n and C2/c polymorphs of α-truxillic acid. researchgate.net This distinction is based on the signals from the sp³-hybridized carbons of the cyclobutane (B1203170) ring. The C2/c polymorph shows a two-peak pattern, while the P2(1)/n polymorph displays a three-peak pattern for these carbons. researchgate.net This difference arises from the different crystallographic symmetries of the two polymorphs.

The application of ¹³C CP-MAS NMR has been crucial in detecting an unexpected phase transition during the formation of α-truxillic acid. researchgate.net Midway through the reaction, a conversion from the metastable P2(1)/n polymorph to the more stable C2/c polymorph is observed. researchgate.net This observation is supported by increasingly fast rotational frequencies in the solid-state CPMAS NMR experiments, which also demonstrate the metastable nature of the P2(1)/n phase. researchgate.net

| Carbon Type | Chemical Shift Range (ppm) |

| Cyclobutane Ring (sp³) | ~40-55 |

| Phenyl Ring (sp²) | ~125-145 |

| Carboxyl (C=O) | ~175-185 |

Note: The exact chemical shifts can vary depending on the specific polymorph and experimental conditions.

²H NMR for Dynamical Insights

²H (Deuterium) NMR spectroscopy is a valuable tool for probing the molecular dynamics in solid samples. While less common than ¹³C NMR for structural elucidation, it provides unique insights into dynamic processes such as molecular motion and hydrogen bonding.

For α-truxillic acid, solid-state ²H NMR studies have provided evidence for dynamic processes occurring within the crystal lattice. The analysis of the ²H NMR spectrum of an α-truxillic acid dimer suggests a two-site jump in the fast limit, which is indicative of dynamic hydrogen bonding. This dynamic behavior can temporarily break the center of symmetry of the this compound molecules, leading to a non-centrosymmetric state in their crystal lattice. This finding helps to explain certain peak splittings observed in the ¹³C CP-MAS spectra that are not due to packing effects but rather to asymmetric hydrogen bonds.

Vibrational Spectroscopy (Raman Spectroscopy)

Vibrational spectroscopy, particularly Raman spectroscopy, is a sensitive technique for probing the molecular vibrations of a sample. nih.gov It has been effectively used to monitor the photodimerization of trans-cinnamic acid to this compound. nih.gov The technique can identify the starting materials and the resulting products, such as α-truxillic acid, which possesses Ci symmetry. nih.gov

Raman microspectroscopy allows for the analysis of single crystals, confirming the topotactic nature of the solid-state reaction. nih.gov The changes in the vibrational modes upon the formation of the cyclobutane ring and the saturation of the C=C double bond of cinnamic acid provide a clear spectroscopic signature of the reaction progress. While vibrational spectroscopy is excellent for monitoring the reaction kinetics, it provides less direct structural information about potential intermediate species compared to techniques like single-crystal X-ray diffraction.

Atomic Force Microscopy (AFM) in Reaction Monitoring

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. In the context of this compound, AFM has been used to study the topochemical photoconversion of α-trans-cinnamic acid to α-truxillic acid. uah.edu

By imaging the surface of the cinnamic acid crystals during the photoreaction, AFM can visualize the nucleation and growth of the this compound product phase. This provides valuable insights into the spatial aspects of the reaction, complementing the kinetic data obtained from spectroscopic methods. The ability to observe the reaction in real-time and space at the nanoscale helps in understanding the dimensionality of the reaction, such as whether it proceeds via one-dimensional growth. uah.edu

Mass Spectrometry (GC-MS) for Product Analysis and Differentiation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For compounds like this compound, which have low volatility, derivatization is typically required to convert them into more volatile species suitable for GC analysis.

High-resolution mass spectrometry has been used to analyze α-truxillic acid monoesters. The differentiation of this compound's various stereoisomers by GC-MS presents a challenge due to their similar mass spectra. However, subtle differences in fragmentation patterns and chromatographic retention times can potentially be exploited for their distinction. The fragmentation of the cyclobutane ring is a key feature in the mass spectrum, and the relative intensities of these fragment ions may vary between isomers. The stereochemistry of the molecule can influence the fragmentation behavior in electron ionization mass spectrometry. While a detailed, systematic study on the GC-MS differentiation of all this compound isomers is not extensively documented, the principles of isomer analysis by GC-MS suggest that with appropriate derivatization and high-resolution instrumentation, at least partial differentiation should be achievable.

Circular Dichroism (CD) for Configuration Discrimination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. This phenomenon provides valuable information about the three-dimensional structure of optically active compounds, making it a powerful tool for the determination of absolute configuration. While the common stereoisomers of this compound (such as α-, γ-, and ε-truxillic acid) are themselves achiral due to the presence of a center or plane of symmetry, CD spectroscopy becomes instrumental in the analysis of their chiral derivatives.

Research on natural products containing a this compound core has demonstrated the utility of CD in distinguishing between different configurations. For instance, in the analysis of abrusamides, which are naturally occurring derivatives of truxillic and truxinic acids, CD spectroscopy was employed to help discriminate their configurations. It was observed that the Cotton effect is directly related to the conformation of the cyclobutane ring, providing crucial evidence for structural elucidation when combined with other techniques like mass spectrometry and NMR.

The general principle relies on the fact that enantiomers of a chiral this compound derivative will produce mirror-image CD spectra. This relationship is fundamental for assigning the absolute configuration. If the CD spectrum of one enantiomer is known, the configuration of the other can be unequivocally assigned. In more complex cases involving diastereomers, each isomer will exhibit a unique CD spectrum, allowing for their differentiation.

Modern approaches often combine experimental CD measurements with quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.govresearchgate.net By computationally predicting the CD spectra for all possible stereoisomers of a this compound derivative, a comparison with the experimental spectrum can lead to a reliable assignment of the absolute configuration.

The following table illustrates the principle of how Circular Dichroism can be used to discriminate between enantiomers of a hypothetical chiral α-truxillic acid derivative.

| Stereoisomer | Hypothetical Configuration | Expected CD Spectrum Characteristics | Principle of Discrimination |

|---|---|---|---|

| Enantiomer A | (1R,2R,3R,4R)-α-Truxillic Acid Derivative | Exhibits a specific pattern of positive and/or negative Cotton effects (e.g., positive CE at λ1, negative CE at λ2). | Enantiomers produce non-superimposable, mirror-image CD spectra. The sign of the Cotton effects is opposite for each enantiomer, allowing for unambiguous differentiation. |

| Enantiomer B | (1S,2S,3S,4S)-α-Truxillic Acid Derivative | Exhibits the exact mirror-image spectrum of Enantiomer A (e.g., negative CE at λ1, positive CE at λ2). | |

| Diastereomer C | (1R,2S,3R,4S)-α-Truxillic Acid Derivative | Exhibits a unique CD spectrum that is not a mirror image of Enantiomers A or B. | Diastereomers are distinct chiral compounds and therefore have unique CD spectra that differ in both the sign and magnitude of their Cotton effects. |

Computational and Theoretical Chemistry of Truxillic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic and structural properties of truxillic acid and its analogues. Researchers employ various functionals and basis sets to achieve a balance between computational cost and accuracy, depending on the properties being investigated.

Quantum chemical investigations on truxillic and its isomeric truxinic acids have utilized functionals such as M06-2X, B3LYP, and ωB97XD. researchgate.netmanchester.ac.uk These are often paired with Pople-style basis sets like 6-31++G(d,p) and 6-311++G(d,p), or correlation-consistent basis sets like aug-cc-pVDZ, to accurately model the system's electronic structure and intermolecular interactions. researchgate.netmanchester.ac.uk For instance, geometry optimizations and energy calculations are commonly performed at levels like M06-2X/6-311++G(d,p) to provide reliable structural and energetic data. researchgate.netmanchester.ac.uk These calculations are crucial for understanding the conformational landscape of this compound and for providing the foundational geometries used in more complex analyses like molecular docking and reactivity studies.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how this compound derivatives, particularly this compound monoesters (TAMEs) and monoamides (TAMADs), interact with biological targets such as Fatty Acid Binding Proteins (FABPs). nih.govnih.govresearchgate.net FABP5, in particular, is a promising target for the development of new analgesics. nih.gov

Docking studies have been instrumental in designing potent and selective FABP inhibitors based on the this compound scaffold. nih.gov Using programs like AutoDock, researchers can screen large virtual libraries of TAMEs to predict their binding affinities (docking scores) and binding poses within the active site of FABP isoforms (FABP3, FABP5, and FABP7). nih.gov These in silico screenings help prioritize compounds for synthesis and biological evaluation. nih.gov

For example, in the design of novel TAMEs as FABP5 inhibitors, a docking score of -8.0 kcal/mol was used as an initial filter. nih.gov The analysis aims to preserve the canonical interactions observed in co-crystal structures, such as the hydrogen bonding of the carboxylic acid moiety with key arginine and tyrosine residues in the FABP binding pocket. nih.gov Molecular docking has successfully provided rational explanations for the observed binding affinities and selectivities of various α, γ, and ε isomers of TAMEs and TAMADs. nih.govnih.gov For instance, docking analyses revealed that the rigidity of the amide linkage in TAMADs compared to the ester linkage in TAMEs, along with steric clashes in the smaller binding pocket of FABP3, contributes to differential selectivity. nih.gov

| Compound | Isomer Type | Docking Score (kcal/mol) | Experimental Ki (μM) |

|---|---|---|---|

| α-5 | α-TAME | -9.67 | 0.36 |

| ε-5 | ε-TAME | -10.56 | 3.40 |

This table illustrates how docking scores can sometimes overestimate the binding affinity, as seen with ε-5, necessitating normalization for accurate comparisons between different isomer series. nih.gov

Quantum Chemistry Investigations of this compound Reactivity

Quantum chemical methods provide a detailed picture of the electronic landscape of this compound, allowing for a thorough investigation of its reactivity. These studies focus on how the molecule interacts with other chemical species, such as ions, and what regions of the molecule are most susceptible to electrophilic or nucleophilic attack.

A comprehensive quantum chemistry investigation on the isomers of this compound (truxinic acids) revealed their amphoteric nature, showing a slight preference for electrophilic attacks at the oxygen atoms. researchgate.netmanchester.ac.uk The predicted binding energies for complexes with cations (Li+, Na+, K+) range from -26.6 to -70.2 kcal/mol, while for anions (F-, Cl-, Br-) they range from -20.4 to -62.3 kcal/mol, calculated at the M06-2X/6-311++G(d,p) level. researchgate.netmanchester.ac.uk

Molecular Electrostatic Potentials (MEPs) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface.

For truxillic and truxinic acids, MEP analysis is used to identify the electron-rich and electron-poor regions. researchgate.netmanchester.ac.uk The negative potential regions, typically located around the oxygen atoms of the carboxyl groups, indicate the most likely sites for electrophilic attack. Conversely, the positive potential regions, usually found around the acidic hydrogens of the carboxyl groups, are susceptible to nucleophilic attack. This analysis supports the finding that the most favorable binding site for cations involves chelation between the two oxygen atoms of a carboxyl group. researchgate.netmanchester.ac.uk

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgfiveable.me The energy and localization of these orbitals are key determinants of a molecule's reactivity and its ability to act as an electron donor (nucleophile) or acceptor (electrophile). youtube.com

In the context of this compound, FMO theory helps to rationalize its reactivity patterns. The HOMO is associated with the molecule's ability to donate electrons, and its location indicates the most nucleophilic sites. The LUMO signifies the molecule's capacity to accept electrons, highlighting the most electrophilic sites. Reactivity descriptors derived from FMO theory, such as Fukui functions, are used to quantify the susceptibility of different atomic sites within the molecule to attack. researchgate.netmanchester.ac.uk These analyses provide a more quantitative prediction of reactivity than MEP maps alone.

Interaction Energy Analysis (Symmetry-Adapted Perturbation Theory, QTAIM, NBO)

To gain a deeper understanding of the nature of intermolecular interactions, several advanced computational methods are employed. These include Symmetry-Adapted Perturbation Theory (SAPT), the Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis. researchgate.netacs.orgresearchgate.net

Symmetry-Adapted Perturbation Theory (SAPT) is used to decompose the total interaction energy between molecules into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. researchgate.netresearchgate.net For the complexes of truxinic acid with various ions, SAPT0 analyses revealed that the interactions are primarily stabilized by electrostatic and inductive forces, which together account for over 60% of the total interaction energy. researchgate.netmanchester.ac.uk

| Interaction Type | Electrostatics (%) | Induction (%) | Dispersion (%) | Exchange (%) |

|---|---|---|---|---|

| Cationic Complexes (avg.) | >60 (combined) | Variable | Variable | |

| Anionic Complexes (avg.) | >60 (combined) | Variable | Variable |

Data derived from SAPT0 analyses which suggest that electrostatic and inductive effects are the main stabilizing forces in ion-truxinic acid complexes. researchgate.netmanchester.ac.uk

Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, analyzes the electron density topology to characterize chemical bonding. researchgate.netresearchgate.net By locating bond critical points (BCPs) and analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points, QTAIM can describe the nature of non-covalent interactions, such as hydrogen bonds and cation-π interactions, that are crucial in the complexes formed by this compound. researchgate.netmanchester.ac.uk

Natural Bond Orbital (NBO) analysis examines charge transfer and orbital-orbital interactions within a molecular system. researchgate.netmdpi.com It provides insights into donor-acceptor interactions, which are fundamental to understanding the stabilization energy associated with intermolecular bonds. For instance, NBO analysis can quantify the charge transfer from the lone pairs of this compound's oxygen atoms to an interacting cation, further explaining the stability of such complexes. researchgate.net

Multireference Møller-Plesset (MRMP) Methods for Reaction Mechanisms

A comprehensive literature search did not yield specific studies applying Multireference Møller-Plesset (MRMP) methods to investigate the reaction mechanisms of this compound itself. This area of computational chemistry remains an avenue for future exploration to understand complex, multiconfigurational electronic states that may be involved in certain reactions of this compound.

Prediction of Structure-Activity Relationships and Binding Affinities

Computational and theoretical chemistry have become instrumental in predicting the structure-activity relationships (SAR) and binding affinities of this compound derivatives, guiding the synthesis of novel compounds with enhanced biological activities. researchgate.net These in silico methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, allow for the efficient screening of large libraries of virtual compounds and provide insights into the molecular interactions governing their biological effects. nih.govnih.gov

A significant area of research has been the development of this compound monoesters (TAMEs) as inhibitors of Fatty Acid Binding Proteins (FABPs), which are critical modulators in endocannabinoid signaling. nih.govnih.gov Computational approaches have been central to understanding how these derivatives interact with different FABP isoforms, such as FABP3, FABP5, and FABP7. nih.gov

Research Findings from Molecular Docking

Molecular docking simulations have been extensively used to predict the binding poses and affinities of this compound analogs within the binding pockets of target proteins. nih.govdovepress.com For instance, studies targeting FABPs have utilized programs like AutoDock 4.2 to screen extensive libraries of TAMEs. nih.govnih.gov These computational analyses are often based on the co-crystal structures of lead compounds complexed with the target protein, providing a structural basis for the rational design of new analogs. nih.gov

In one extensive SAR study, researchers designed and screened over 1,900 analogs of lead TAMEs through molecular docking. nih.gov The goal was to identify compounds with high affinity and selectivity for FABP5, a promising target for developing new analgesics. nih.gov The docking scores were used as a primary filter to select candidates for chemical synthesis and biological evaluation. nih.govnih.gov This computer-aided drug design process successfully identified several promising compounds. nih.gov For example, compound 3l emerged as a potent inhibitor with a Ki value of 0.21 μM for FABP5, representing a four-fold improvement over the initial lead compound (Ki of 0.81 μM). nih.govnih.gov

The docking studies also provided rational explanations for observed binding affinities and selectivities among different isomers (α, γ, and ε) of TAMEs. nih.gov It was predicted that γ-isomers generally have weaker affinity, while ε-isomers show stronger affinity than the corresponding α-isomer, although docking scores for ε-TAMEs were found to be apparently overestimated and required normalization for accurate comparison. nih.gov

Furthermore, docking analyses revealed key molecular interactions. For TAMEs binding to FABP5, the S3-S4 loop of the protein, which contains hydrogen-bond donors like Ser58 and Thr59, was identified as a crucial interaction site for the ester moiety of the inhibitors. nih.gov This insight allows for targeted modifications, such as attaching hydrophilic groups, to potentially modulate binding affinity and selectivity. nih.gov

Predicted Binding Affinities and Structure-Activity Relationships

The predictive power of computational models is validated through experimental binding assays, which determine the inhibitory constant (Ki) of the synthesized compounds. The correlation between high docking scores and low Ki values strengthens the reliability of the in silico screening.

Several key SAR insights have been derived from these combined computational and experimental efforts:

Ester Moiety Modification : Systematic modifications of the ester group on the this compound scaffold have been shown to significantly impact binding affinity and selectivity for FABP isoforms. nih.govnih.gov

Selectivity : Computational screening helped identify compounds selective for FABP5 and FABP7 over FABP3, which is important for avoiding potential cardiotoxicity associated with FABP3 inhibition. nih.govnih.gov For instance, compounds 4f , 4j , and 4k showed excellent selectivity for FABP5. nih.govnih.gov

Hydrophobicity : While high affinity for the target is crucial, in vivo efficacy is also affected by physicochemical properties like hydrophobicity. Computational models can help balance these factors, as studies revealed that excessive hydrophobicity could negatively affect the antinociceptive efficacy of FABP inhibitors in mouse models. nih.govnih.gov

The findings from these computational studies are often summarized in data tables that compare the predicted affinities (docking scores) with experimentally determined activities (Ki values).

Table 1: Predicted Docking Scores and Experimental Binding Affinities of Selected this compound Monoesters for FABP5

| Compound | Predicted Docking Score (kcal/mol) for FABP5 | Experimental Ki (μM) for FABP5 |

| 3 (SB-FI-26) | Not explicitly stated | 0.81 |

| 3l | High | 0.21 |

| 4b | High | 0.55 |

| 4e | High | 0.68 |

| α-5 | -9.67 | 0.36 |

| ε-5 | -10.56 | 3.40 |

This table presents a selection of compounds from SAR studies, highlighting the correlation and occasional discrepancies between computationally predicted scores and experimentally verified binding affinities. The overestimation of binding affinity for the ε-isomer (ε-5) based on docking scores is a notable finding. nih.govnih.govnih.gov

Table 2: Selectivity of this compound Derivatives for FABP Isoforms

| Compound | Ki (μM) for FABP3 | Ki (μM) for FABP5 | Ki (μM) for FABP7 | Selectivity Profile |

| 3a | >10 | Not specified | High Affinity | Selective for FABP7 |

| 4f | >10 | High Affinity | Not specified | Selective for FABP5 |

| 4j | >10 | High Affinity | Not specified | Selective for FABP5 |

| 4k | >10 | High Affinity | Not specified | Selective for FABP5 |

This table illustrates how computational and experimental screening identified compounds with high selectivity for specific FABP isoforms, a crucial aspect for developing targeted therapeutics with improved safety profiles. nih.govnih.gov

Design, Synthesis, and Structural Features of Truxillic Acid Derivatives

Monoesters and Monoamides of Truxillic Acid

Monoesters and monoamides of truxillic acids are derivatives where only one of the two carboxylic acid groups is functionalized as an ester or amide. These derivatives have garnered interest, for instance, as potential inhibitors of fatty acid binding proteins (FABPs) nih.govdigitellinc.com.

Synthesis of α-truxillic acid monoesters and monoamides can be achieved from α-truxillic acid nih.gov. For example, α-truxillic acid monoamides can be synthesized through amide coupling reactions with appropriate amines nih.gov. Similarly, γ-truxillic acid monoesters and monoamides can be synthesized from γ-truxillic anhydride (B1165640), which is prepared from γ-truxillic acid nih.govgoogle.com. The reaction of γ-truxillic anhydride with a nucleophile, such as a naphthol or an aminothiazole, can yield the corresponding γ-monoester or γ-monoamide nih.gov.

Structurally, these derivatives retain the cyclobutane (B1203170) core of the parent this compound, with one carboxylic acid moiety converted into an ester or amide linkage. The nature of the appended alcohol or amine dictates the specific properties and interactions of the resulting monoester or monoamide nih.govdigitellinc.com. Research has explored structure-activity relationships (SAR) for these derivatives, investigating how modifications to the ester or amide group influence their biological interactions, such as binding affinity to FABP isoforms nih.govdigitellinc.com.

Diaminothis compound Derivatives

Diaminothis compound derivatives feature amino functionalities in addition to or in place of the carboxylic acid groups on the this compound scaffold. These compounds can be synthesized through various routes, often involving the [2+2] photocycloaddition of substituted cinnamic acid derivatives or related precursors researchgate.net.

One approach to synthesizing diaminothis compound derivatives involves the photodimerization of 4-aminocinnamic acid, which can yield diaminothis compound isomers upon UV irradiation researchgate.net. Stereoselective synthesis of 1,3-diaminothis compound derivatives has been achieved through a combination of C-H orthopalladation and on-flow [2+2] photocycloaddition of 5(4H)-oxazolones using visible light photocatalysis ehu.esacs.orgresearchgate.netacs.org. This method allows for the stereoselective formation of specific isomers, such as the epsilon isomer researchgate.net.

Another synthetic strategy involves the ruthenium-photocatalyzed stereoselective synthesis of 1,2-diaminotruxinic bis-amino acids from 4-arylidene-5(4H)-oxazolones acs.org. This process involves a [2+2] photocycloaddition of the C=C bonds of the 4-arylidene moiety, leading to cyclobutane-bis(oxazolone)s which can then be subjected to ring-opening reactions to yield the diaminotruxinic bis-amino acids acs.org. The resulting cyclobutane core in these derivatives is substituted with amino acid functionalities, contributing to their unique structural and chemical properties acs.org.

Camphor-Framework this compound Derivatives

Camphor-framework this compound derivatives incorporate a monoterpenoid fragment derived from camphor (B46023) into the this compound structure. (+)-Camphor, a natural terpene, is often used as a starting material due to its availability and inherent chirality nih.govmdpi.com.

The synthesis of α-truxillic acid derivatives containing a monoterpenoid fragment has been reported nih.govmdpi.com. These derivatives can be prepared by functionalizing α-truxillic acid with camphor-derived amines or other moieties researchgate.netresearchgate.net. For instance, (+)-camphor can be transformed into exobornylamine, which can then be reacted with appropriate this compound intermediates to form amide linkages researchgate.net.

Structurally, these compounds feature the rigid bicyclic structure of camphor linked to the cyclobutane core of this compound. This combination results in complex molecular architectures with defined stereochemistry, influenced by the chirality of the camphor precursor nih.govmdpi.com. The presence of both the this compound and camphor frameworks contributes to their distinct physical and chemical properties nih.govresearchgate.net.

Bis(amino acids) with Styryl-cyclobutane Core

Bis(amino acids) featuring a styryl-cyclobutane core are a class of compounds synthesized through photocycloaddition reactions involving oxazolone (B7731731) derivatives. These structures contain a cyclobutane ring substituted with amino acid moieties and styryl groups.

A method for synthesizing these compounds involves the photosensitized [2+2]-cross-cycloaddition of allylidene-5(4H)-oxazolones ubbcluj.rodntb.gov.uaresearchgate.netmdpi.com. Irradiation of 2-aryl-4-(E-3′-aryl-allylidene)-5(4H)-oxazolones with blue light in the presence of a photosensitizer, such as Ru(bpy)32, yields unstable cyclobutane-bis(oxazolones) dntb.gov.uamdpi.com. Subsequent treatment with a base, like NaOMe/MeOH, leads to the ring opening of the oxazolone moieties, affording stable styryl-cyclobutane bis(amino acids) dntb.gov.uamdpi.com.

The structural feature of these compounds is the central cyclobutane ring formed by the [2+2] cycloaddition, which is substituted with amino acid residues and styryl groups. The stereochemistry of the cycloaddition is crucial in determining the final structure of the bis(amino acid) dntb.gov.uamdpi.com. This synthetic approach allows for the creation of novel cyclobutane-containing amino acid derivatives with potential applications dntb.gov.uamdpi.com.

Substituted Truxillic Acids (e.g., 4,4′-dihydroxy-α-truxillic acid, formyl derivatives)

Substituted truxillic acids are derivatives where additional functional groups are present on the phenyl rings of the this compound core. These substitutions can significantly influence the properties and reactivity of the molecule.

4,4′-dihydroxy-α-truxillic acid is an example of a substituted this compound where hydroxyl groups are present at the para positions of the phenyl rings researchgate.netnih.gov. This compound can be obtained through the photodimerization of substituted cinnamic acid derivatives, such as p-coumaric acid . Research has indicated that 4,4′-dihydroxy-α-truxillic acid exhibits anti-inflammatory activities researchgate.netnih.gov.

Formyl derivatives of this compound, such as 2,4-di(p-formyl)-α-truxillic acid, contain formyl groups on the phenyl substituents oup.comcapes.gov.brsemanticscholar.org. The synthesis of 2,4-di(p-formyl)-α-truxillic acid has been achieved through the photodimerization of p-formylcinnamic acid derivatives oup.comcapes.gov.brsemanticscholar.org. Crystal engineering techniques have been employed to control the solid-state packing of p-formylcinnamic acid precursors to favor the formation of specific this compound isomers upon irradiation oup.comsemanticscholar.org. The introduction of bulky groups, such as a diethyl acetal, onto the benzene (B151609) ring of p-formylcinnamic acid can influence the crystal packing and facilitate the formation of the desired α-form, leading to 2,4-di(p-formyl)-α-truxillic acid upon photodimerization oup.comsemanticscholar.org.

Structure Activity Relationship Sar Studies on Truxillic Acid Analogues

SAR in Fatty Acid Binding Protein (FABP) Inhibition